molecular formula C22H22N2O3S2 B2629942 3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-28-5

3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2629942
CAS No.: 877656-28-5
M. Wt: 426.55
InChI Key: QSEVAEAPSVDWMW-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a potent and selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical intracellular signaling hub, and the δ isoform is predominantly expressed in leukocytes, playing a non-redundant role in immune cell activation, proliferation, and survival. Research into PI3Kδ signaling has highlighted its significance in B-cell malignancies and inflammatory diseases. This compound exerts its effects by competitively binding to the ATP-binding pocket of the PI3Kδ catalytic subunit, thereby inhibiting the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blockade disrupts downstream signaling through key effectors like AKT and mTOR, leading to the induction of apoptosis and the suppression of proliferation in susceptible cells. Its primary research value lies in the investigation of hematological cancers such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), where PI3Kδ is often constitutively active. Furthermore, it serves as a critical pharmacological tool for dissecting the specific roles of PI3Kδ in immune cell function, allergen-induced inflammation , and autoimmune disorders, providing insights that are distinct from pan-PI3K or other isoform-specific inhibition.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-14-5-4-6-15(11-14)13-29-22-23-17-9-10-28-20(17)21(25)24(22)16-7-8-18(26-2)19(12-16)27-3/h4-8,11-12H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVAEAPSVDWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenes and formamide derivatives, under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 3,4-dimethoxyphenyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the 3-Methylbenzylthio Group: This can be accomplished via a thiol-ene reaction, where a thiol derivative of 3-methylbenzyl is added to the intermediate under radical or base-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thioether group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The compound has been evaluated for its inhibitory effects on cancer cell proliferation. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Thieno[3,2-d]pyrimidine derivatives are known for their antimicrobial activities. The specific compound has shown promising results against a range of bacterial strains and fungi in laboratory settings. Studies suggest that it disrupts microbial cell membranes and inhibits key metabolic pathways, thereby reducing microbial growth effectively.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with various diseases. For instance, it has shown potential as an inhibitor of certain kinases implicated in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the thieno[3,2-d]pyrimidine core can enhance enzyme binding affinity and selectivity.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, it has demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. These effects are attributed to its antioxidant capacity and modulation of neuroinflammatory pathways.

Synthesis and Derivative Development

The synthesis of 3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps that can be optimized for higher yields and purity. Researchers are actively exploring derivatives of this compound to enhance its pharmacological properties. Variations in substituents on the phenyl ring or modifications to the thieno-pyrimidine core are being investigated to improve efficacy and reduce toxicity.

Case Study 1: Anticancer Screening

A recent study screened several thieno[3,2-d]pyrimidine derivatives for anticancer activity using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the compound significantly inhibited cell viability at low micromolar concentrations, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against Staphylococcus aureus and Candida albicans using disk diffusion methods. Results showed clear zones of inhibition at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity that warrants further investigation for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, the compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights structural differences and similarities with related compounds:

Compound Name Core Structure Substituents (Position) Key Modifications Reference
3-(3,4-Dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 3: 3,4-Dimethoxyphenyl; 2: (3-Methylbenzyl)thio 6,7-Dihydro thiophene ring
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) Thieno[3,2-d]pyrimidin-4(3H)-one 2,6: 3-Methoxyphenyl Fully aromatic core
3-(3,5-Dimethoxybenzyl)-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one (4) Thieno[3,2-d]pyrimidin-4(1H)-one 3: 3,5-Dimethoxybenzyl; 2: Thioxo Thioxo group at position 2
5-(3,4-Dimethoxyphenyl)-2-(2-(4-nitro-benzylidene)hydrazinyl)-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (5e) Pyrido[2,3-d]pyrimidin-4(3H)-one 5: 3,4-Dimethoxyphenyl; 7: Thiophen-2-yl Pyrido-fused core; hydrazinyl linker
Key Observations:
  • Substituent Position : The 3,4-dimethoxyphenyl group in the target compound differs from the 3-methoxyphenyl or 3,5-dimethoxybenzyl groups in analogs, altering steric and electronic profiles .
  • Thioether vs. Thioxo : The (3-methylbenzyl)thio group in the target compound contrasts with the thioxo group in compound 4, which may affect redox stability and hydrogen-bonding capacity .
Key Observations:
  • Yield Variability : Compound 12a achieved a higher yield (61%) compared to compound 4 (36%), possibly due to the stability of intermediates or reaction conditions .
  • Melting Points : The fully aromatic compound 12a has a lower melting point (241–243°C) than the partially saturated compound 4 (303–304°C), suggesting differences in crystallinity .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , with CAS number 877656-28-5 , is a thieno[3,2-d]pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H22_{22}N2_2O3_3S2_2
  • Molecular Weight : 426.6 g/mol
  • Structural Features : The compound features a thieno-pyrimidine core with methoxy and methylbenzyl substituents that may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves the inhibition of specific enzymes crucial for bacterial survival.

Anticancer Potential

Thieno[3,2-d]pyrimidines have been investigated for their anticancer effects. Analogous compounds have demonstrated the ability to induce apoptosis in cancer cell lines by disrupting tubulin polymerization . This suggests that this compound may also possess similar properties.

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against various enzymes. For example, some thieno derivatives have been characterized as selective phosphodiesterase (PDE) inhibitors . This activity is relevant in the context of inflammatory diseases and could position this compound as a therapeutic candidate in respiratory conditions.

Case Studies and Experimental Data

  • Antibacterial Activity : A comparative study on related thieno derivatives showed that compounds with benzyl substituents exhibited enhanced activity against P. aeruginosa, indicating a possible structure-activity relationship .
  • Anticancer Studies : In vitro assays demonstrated that certain thieno derivatives could reduce cell viability in breast cancer models by inducing apoptosis through caspase activation . The specific EC50 values for these compounds were notably low, suggesting high potency.

The proposed mechanism for the biological activity involves:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Enzyme Inhibition : Blocking key metabolic pathways in bacteria and cancer cells.

Data Table of Biological Activities

Activity TypeCompound ClassTarget Organism/Cell TypeEC50/IC50 Values
AntibacterialThieno derivativesStaphylococcus aureus< 10 µM
AnticancerThieno derivativesBreast cancer cells (T47D)0.004 - 0.008 µM
Enzyme InhibitionPDE inhibitorsVariousIC50 = 140 nM

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